Procurement Rationale: Lipophilic Prodrug Design Enhances Physicochemical Properties vs. Parent Compound
Dehydroequol diacetate is specifically designed as a lipophilic prodrug of its active parent, dehydroequol (phenoxodiol). Masking the hydroxyl groups of dehydroequol with acetyl moieties increases lipophilicity, resulting in a calculated XLogP3-AA value of 2.9 [1], compared to the parent compound's lower lipophilicity due to its free hydroxyl groups. This structural modification aims to improve membrane permeability and oral bioavailability, a strategy to address the well-documented pharmacokinetic challenges of the isoflavonoid class [2].
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Dehydroequol (Parent Compound, uncalculated) |
| Quantified Difference | Increase in lipophilicity is the intended design outcome |
| Conditions | Computed property by XLogP3 3.0 (PubChem) |
Why This Matters
This data supports procurement of the diacetate form specifically for applications requiring enhanced cellular permeability or when developing oral formulations, differentiating it from the less lipophilic parent compound.
- [1] PubChem. (2025). Dehydroequol diacetate (CID 9883713): Computed Descriptors. National Center for Biotechnology Information. View Source
- [2] Heaton, A., & Husband, A. (2007). Isoflavonoid Prodrugs, Compositions Thereof and Therapeutic Methods Involving Same. US Patent Application 20070244075. View Source
